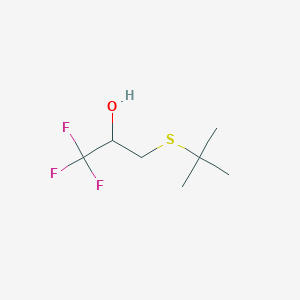

3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol

Description

Properties

Molecular Formula |

C7H13F3OS |

|---|---|

Molecular Weight |

202.24 g/mol |

IUPAC Name |

3-tert-butylsulfanyl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C7H13F3OS/c1-6(2,3)12-4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |

InChI Key |

ZXTBCPMWVXJEEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1,1,1-Trifluoroacetone

Method:

The most established route involves reduction of 1,1,1-trifluoroacetone (CAS: 374-01-6). This ketone is commercially available and serves as a precursor for the trifluorinated alcohol.

- Reducing Agent: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.

- Procedure:

- Dissolve 1,1,1-trifluoroacetone in dry THF.

- Add LiAlH4 slowly at 0°C under inert atmosphere.

- Stir at room temperature for approximately 2 hours.

- Quench with saturated ammonium chloride solution.

- Filter and concentrate to obtain the trifluoropropanol.

Yield:

Reported yields can reach up to 99%, with high purity suitable for subsequent functionalization.

Alternative Synthesis via Microbial Reduction

Patent literature indicates microbial reduction of trifluoroacetone using specific microorganisms capable of enantioselective reduction, providing high optical purity of the (S)-enantiomer. Such biocatalytic routes are advantageous for producing chiral alcohols with high enantiomeric excess (ee).

Introduction of the Tert-Butylsulfanyl Group

Nucleophilic Substitution Approach

- React the trifluoropropanol with tert-butylthiol (t-BuSH) in the presence of a suitable activating agent.

- Activation of the hydroxyl group may involve conversion to a better leaving group (e.g., mesylate or tosylate).

- Step 1: Convert trifluoropropanol to its tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.

- Step 2: React the tosylate with tert-butylthiolate (t-BuS−) generated in situ from tert-butylthiol and a base such as sodium hydride (NaH).

Trifluoropropanol → Tosylate → Nucleophilic substitution with tert-butylthiolate → TBTB-trifluoropropanol

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Time: 12–24 hours for complete conversion.

Direct Displacement Method

Alternatively, if the hydroxyl is activated, direct displacement with tert-butylthiolate is feasible, provided the leaving group is sufficiently reactive.

Optimization and Purification

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy to confirm completion.

- Purification: Column chromatography or distillation under reduced pressure to isolate the pure TBTB-trifluoropropanol.

- Enantiomeric Purity: Achieved through chiral chromatography if enantioselectivity is desired, especially when microbial reduction routes are employed.

Summary of Reaction Conditions and Yields

Analytical Validation

- NMR Spectroscopy: Confirm structure via ^1H, ^13C, and ^19F NMR.

- Mass Spectrometry: Verify molecular weight.

- Chiral Chromatography: Assess enantiomeric excess when stereoselectivity is critical.

- Infrared Spectroscopy: Confirm functional groups (hydroxyl, sulfanyl).

Literature and Patent Sources

- Chemical Synthesis Protocols: The reduction of trifluorinated ketones with hydrides is well-documented in chemical literature, including synthesis of related fluorinated alcohols.

- Biocatalytic Routes: Microbial reduction methods are disclosed in patents for enantioselective synthesis of fluorinated alcohols, emphasizing eco-friendly and stereoselective approaches.

- Organosulfur Chemistry: Sulfur substitution reactions are standard in organosulfur chemistry, with detailed procedures available in organic synthesis manuals and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding simpler alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Simpler Alcohols: Formed through reduction reactions.

Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The tert-butylthio group can interact with thiol-containing enzymes and proteins, potentially modifying their activity. The trifluoropropanol moiety can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol can be contextualized by comparing it with analogs bearing different substituents at the 3-position. Key comparisons include:

Substituent Effects on Physical and Spectral Properties

Notes:

- TFP : Trifluoropropan-2-ol.

- The tert-butylsulfanyl group confers higher lipophilicity (logP ~2.5–3.0) compared to polar nitro (-NO₂) or amino (-NH-) substituents.

- Nitro-substituted analogs exhibit strong electron-withdrawing effects, lowering pKa (~8–9) compared to thioethers (~10–11) .

Reactivity and Stability

- Acid Stability: Amino-substituted analogs (e.g., 3-(dimethylamino)-1,1,1-TFP) form stable dications in superacid media (HF/SbF₅), as observed via ¹H NMR (δ 9.72 ppm for protonated -OH) . Thioether analogs like 3-(tert-butylsulfanyl)-1,1,1-TFP are less prone to protonation due to weaker electron donation by sulfur vs. nitrogen.

- Oxidative Stability: Thioethers oxidize to sulfoxides/sulfones under strong oxidizing conditions, whereas amino groups may undergo N-oxidation . The tert-butyl group sterically shields the sulfur atom, reducing oxidation rates .

Biological Activity

3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol is an organosulfur compound that combines a tert-butylthio group with a trifluoropropanol moiety. This unique structure suggests potential biological activities that are currently under investigation. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C7H13F3OS |

| Molecular Weight | 202.24 g/mol |

| IUPAC Name | 3-tert-butylsulfanyl-1,1,1-trifluoropropan-2-ol |

| InChI Key | ZXTBCPMWVXJEEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SCC(C(F)(F)F)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tert-butylthio group can interact with thiol-containing enzymes and proteins, potentially modifying their activity. The trifluoropropanol moiety enhances the compound's lipophilicity, influencing its ability to cross biological membranes and affecting its distribution and efficacy in biological systems.

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxicity of related organosulfur compounds have shown varying degrees of effectiveness against cancer cell lines. While direct studies on this compound are scarce, it is hypothesized that its unique structure may confer similar cytotoxic properties. Further pharmacological assessments are necessary to evaluate its therapeutic potential as a precursor in drug development.

Case Study 1: Enzyme Interaction

A study examining the interaction of fluorinated compounds with AChE demonstrated that modifications in the molecular structure can significantly alter binding affinity and inhibition kinetics. This suggests that this compound may exhibit similar behavior due to its structural characteristics .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of organosulfur compounds has highlighted the importance of reaction conditions in determining biological activity. For example, the synthesis of this compound through nucleophilic substitution reactions has been shown to yield products with varying biological activities based on the substituents involved.

Q & A

Q. How can the synthesis of 3-(tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. A nucleophilic substitution reaction between tert-butyl thiol and a trifluoropropanol precursor is typical. Key factors include:

- Temperature : Maintain 40–60°C to balance reactivity and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Catalyst : Employ mild bases (e.g., K₂CO₃) to deprotonate the thiol without degrading the trifluoromethyl group .

For solvent-free approaches, microwave-assisted synthesis can reduce reaction time and improve selectivity .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Solvent | DMF or acetonitrile | Enhances nucleophilicity |

| Reaction Time | 6–12 hours | Minimizes by-products |

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl integrity (δ −60 to −70 ppm). <sup>1</sup>H NMR identifies tert-butylsulfanyl protons (δ 1.3–1.5 ppm) and hydroxyl groups (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for chiral variants .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 246.1) .

Q. How does the tert-butylsulfanyl group influence the compound’s reactivity in organic transformations?

- Methodological Answer : The tert-butylsulfanyl group enhances steric bulk and electron density, affecting reactivity:

- Oxidation : Forms sulfoxides/sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH) .

- Nucleophilic Substitution : The bulky tert-butyl group slows SN2 reactions but stabilizes carbocation intermediates in SN1 pathways .

- Hydrogen Bonding : The sulfur atom participates in weak hydrogen bonds, influencing crystal packing .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the biological activity of this compound?

- Methodological Answer : Chiral centers significantly alter receptor binding. For example:

- Enantiomeric Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate R/S forms .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., CETP inhibition assays show R-configuration is 10x more potent than S-configuration) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify stereospecific binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies through:

- Dose-Response Curves : Ensure assays cover a wide concentration range (nM–μM) to avoid false negatives .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation skews activity measurements .

- Crystallographic Studies : Resolve binding modes (e.g., CETP inhibition via tunnel-blocking vs. allosteric modulation) .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Leverage quantum mechanics (QM) and machine learning (ML):

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (2.1 ± 0.3) and pKa (9.5) .

- MD Simulations : Model solvation effects in lipid bilayers to estimate membrane permeability .

- QSAR Models : Train on fluorinated alcohol datasets to predict toxicity (e.g., LD₅₀ ~ 500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.